MFCD04064559

説明

MFCD04064559 is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It belongs to the class of arylboronic acids, which are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Key properties include:

- LogP (octanol-water partition coefficient): 2.15 (XLOGP3), indicating moderate hydrophobicity.

- Solubility: 0.24 mg/mL in water, classified as "soluble" under standard conditions.

- Synthetic Accessibility Score: 2.07, reflecting a straightforward synthesis pathway using palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) in tetrahydrofuran (THF)/water systems .

This compound is structurally characterized by a bromine and chlorine substituent on the benzene ring, which enhances its reactivity in coupling reactions compared to simpler boronic acids.

特性

IUPAC Name |

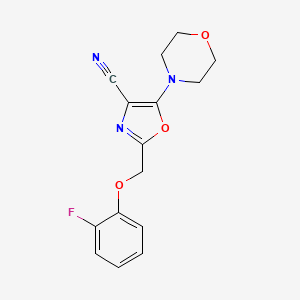

2-[(2-fluorophenoxy)methyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3/c16-11-3-1-2-4-13(11)21-10-14-18-12(9-17)15(22-14)19-5-7-20-8-6-19/h1-4H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMGWGKXPQLUMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=C(O2)COC3=CC=CC=C3F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD04064559” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

Starting Materials: The synthesis begins with readily available starting materials that undergo a series of chemical transformations.

Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained.

Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the required purity.

Industrial Production Methods: In an industrial setting, the production of “MFCD04064559” is scaled up using optimized processes to ensure efficiency and cost-effectiveness. This involves:

Batch or Continuous Processes: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.

Quality Control: Stringent quality control measures are implemented to ensure the consistency and purity of the product.

化学反応の分析

Types of Reactions: “MFCD04064559” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Catalysts: Catalysts such as palladium on carbon or platinum are often employed to facilitate reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds.

科学的研究の応用

“MFCD04064559” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in various chemical syntheses.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of “MFCD04064559” involves its interaction with specific molecular targets and pathways. This can include:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways: It can influence biochemical pathways, leading to various physiological effects.

類似化合物との比較

Key Observations:

Structural Impact on Reactivity: The bromine and chlorine substituents in MFCD04064559 and (3-Bromo-5-chlorophenyl)boronic acid increase electrophilicity, enhancing their coupling efficiency compared to non-halogenated analogs . The trifluoromethyl group in C₇H₆BF₃O₂ improves metabolic stability in drug candidates but reduces solubility due to increased hydrophobicity .

Solubility Trends :

- Dichlorinated derivatives (e.g., C₆H₅BCl₂O₂) exhibit higher aqueous solubility than trifluoromethylated analogs due to reduced steric hindrance and balanced polarity .

Synthetic Accessibility :

- Pd-catalyzed methods (used for MFCD04064559) are versatile but require stringent anhydrous conditions, whereas electrophilic borylation (for C₇H₆BF₃O₂) offers faster reaction times at the expense of lower yields .

Functional Comparison in Pharmaceutical Contexts

Blood-Brain Barrier (BBB) Penetration:

Metabolic Stability:

Toxicity Profiles:

- MFCD04064559 and its bromo-chloro analog have PAINS alerts = 0, indicating low risk of nonspecific binding in biological assays.

- Dichlorinated compounds may exhibit higher hepatotoxicity due to reactive metabolite formation .

Limitations and Future Research Directions

- Data Gaps : Experimental validation of MFCD04064559’s catalytic performance in large-scale reactions is lacking.

- Opportunities : Structural tuning (e.g., replacing bromine with iodine) could further optimize reactivity for niche applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。